![molecular formula C11H17NO2 B6142111 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol CAS No. 1183388-46-6](/img/structure/B6142111.png)
1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol” is a chemical compound with the molecular formula C11H17NO2 . It is also known as 1-[2-(aminomethyl)phenoxy]-2-propanol hydrochloride . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO2.ClH/c1-8(12)7-13-10-5-3-2-4-9(10)6-11;/h2-5,8,12H,6-7,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is approximately 217.7 g/mol . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It is also used as a starting material for the synthesis of other organic compounds. In addition, this compound has been used in the synthesis of polymers and in the synthesis of polysaccharides.
Mecanismo De Acción
The mechanism of action of 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol is not well understood. However, it is believed to interact with enzymes and other proteins in the body, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have an effect on the metabolism of carbohydrates, proteins, and lipids. It is also believed to have an effect on the activity of enzymes and other proteins in the body, as well as on the production of hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol in laboratory experiments include its low cost, availability, and versatility. It is also relatively easy to synthesize, and can be used as a starting material for the synthesis of other compounds. The main limitation of using this compound in laboratory experiments is its toxicity, which may limit its use in some applications.
Direcciones Futuras
Potential future directions for 1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol include the development of new synthetic methods, the development of new applications, and the exploration of its biochemical and physiological effects. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and other compounds with therapeutic effects. Finally, the development of new analytical techniques could help to further characterize the compound and its effects.
Métodos De Síntesis
1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol is synthesized by the reaction of 2-methylpropan-2-ol and 2-amino-3-methylphenol. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as sodium iodide or potassium iodide. The reaction is usually conducted in an aqueous solution at a temperature of 80-90°C. The reaction is complete within 2-3 hours, and yields a product with a purity of up to 98%.
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,13)8-14-10-6-4-3-5-9(10)7-12/h3-6,13H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGMYEXLQFCMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=CC=C1CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


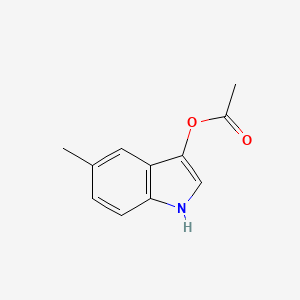
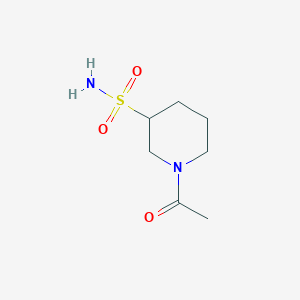
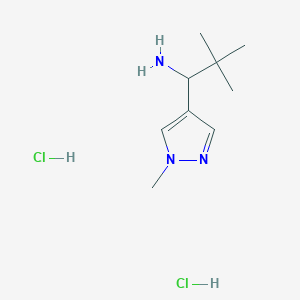

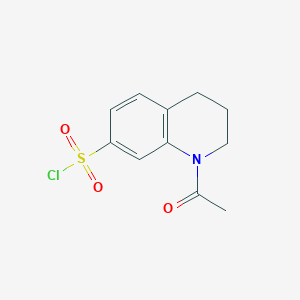
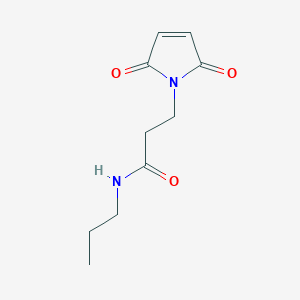
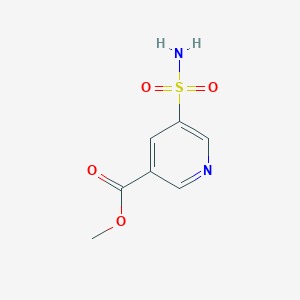
![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)

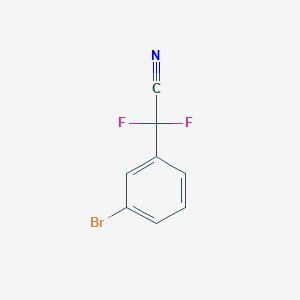
![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B6142102.png)
![2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B6142106.png)
![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)